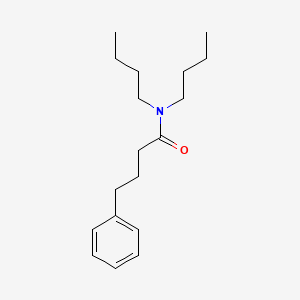

N,N-Dibutyl-4-phenylbutanamide

Description

Structure

3D Structure

Properties

CAS No. |

61123-41-9 |

|---|---|

Molecular Formula |

C18H29NO |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

N,N-dibutyl-4-phenylbutanamide |

InChI |

InChI=1S/C18H29NO/c1-3-5-15-19(16-6-4-2)18(20)14-10-13-17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3 |

InChI Key |

SVBQQMIRZIQXOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dibutyl 4 Phenylbutanamide

Strategic Direct Amide Formation Approaches

Direct amide formation from a carboxylic acid and an amine represents the most atom-economical approach to N,N-Dibutyl-4-phenylbutanamide. However, the inherent challenge lies in overcoming the formation of a stable ammonium (B1175870) carboxylate salt and the removal of water to drive the reaction equilibrium towards the amide product. orgsyn.org Modern synthetic chemistry has addressed this challenge through the development of optimized condensation reactions and advanced catalytic systems.

Optimized Condensation Reactions of Carboxylic Acids and Amines

The direct condensation of 4-phenylbutanoic acid with dibutylamine (B89481) can be optimized through the use of catalysts that facilitate the dehydration process. Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for direct amidation. semanticscholar.orgorgsyn.org It is believed to activate the carboxylic acid by forming a boric acid ester or a complex, thereby enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. orgsyn.org This methodology has proven effective for the synthesis of a wide range of amides, including sterically hindered N,N-disubstituted amides. orgsyn.org

A notable example is the synthesis of N-benzyl-4-phenylbutyramide, a structural analogue of this compound. The reaction between 4-phenylbutyric acid and benzylamine (B48309) in the presence of a catalytic amount of boric acid in refluxing toluene (B28343) proceeds with high efficiency. semanticscholar.org

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

| 4-Phenylbutyric acid, Benzylamine | Boric acid (1 mol%) | Toluene | Reflux, 15 h | N-Benzyl-4-phenylbutyramide | 99% |

| Data from a study on boric acid catalyzed amidation. semanticscholar.org |

Catalytic Systems for Enhanced Amide Bond Formation (Homogeneous and Heterogeneous)

To circumvent the often harsh conditions required for thermal condensation, a variety of homogeneous and heterogeneous catalytic systems have been developed to promote amide bond formation under milder conditions.

Homogeneous Catalysis:

Homogeneous catalysts, particularly those based on transition metals like ruthenium and iridium, have shown remarkable efficacy in amide synthesis. A prominent strategy is the acceptorless dehydrogenative coupling of alcohols and amines, which forms the amide bond with the liberation of dihydrogen. dtu.dknih.govresearchgate.net Ruthenium N-heterocyclic carbene complexes, for instance, can catalyze the direct synthesis of amides from alcohols and amines without the need for stoichiometric additives. nih.gov The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, which then reacts with the amine to form a hemiaminal. Subsequent dehydrogenation of the hemiaminal yields the final amide product. nih.gov

Iridium complexes, such as [Cp*IrCl2]2, are also effective catalysts for the N-alkylation of amides with alcohols. researchgate.net This "borrowing hydrogen" methodology involves the oxidation of the alcohol to an aldehyde, condensation with the amine, and subsequent reduction of the resulting imine by the iridium hydride species. rsc.org

Heterogeneous Catalysis:

Heterogeneous catalysts are advantageous due to their ease of separation, recovery, and recycling. doaj.org Various solid catalysts have been employed for the direct amidation of carboxylic acids. Niobium pentoxide (Nb2O5) has been identified as a highly effective and reusable heterogeneous catalyst for the direct amidation of a wide range of carboxylic acids and amines, including less reactive ones like aniline. researchgate.net The catalytic activity is attributed to the activation of the carboxylic acid's carbonyl group by Lewis acid sites on the Nb2O5 surface. researchgate.net

Zirconium-based catalysts, such as ZrCl4 and zirconium oxo clusters, have also been extensively studied for direct amidation. nih.govnih.govdiva-portal.org Mechanistic studies suggest that a dinuclear zirconium species can catalyze the reaction, with the amine performing a nucleophilic attack on a terminal η2-carboxylate ligand of the catalyst. nih.gov These zirconium-catalyzed systems can be highly efficient, even without the need for water scavenging. diva-portal.org

| Catalyst Type | Catalyst Example | Reactants | Key Features |

| Homogeneous | Ruthenium N-heterocyclic carbene complexes | Alcohols, Amines | Acceptorless dehydrogenative coupling, liberates H2. dtu.dknih.gov |

| Homogeneous | [Cp*IrCl2]2 | Amides, Alcohols | N-alkylation via "borrowing hydrogen" mechanism. researchgate.netrsc.org |

| Heterogeneous | Niobium pentoxide (Nb2O5) | Carboxylic acids, Amines | Reusable, activates carbonyl group via Lewis acidity. researchgate.net |

| Heterogeneous | Zirconium(IV) chloride (ZrCl4) | Carboxylic acids, Amines | Effective for direct amidation, mechanism involves dinuclear species. nih.gov |

| Heterogeneous | Montmorillonite K10 | Carboxylic acids, Amines | Green, microwave-assisted, transition-metal-free. researchgate.net |

Innovative Synthetic Pathways

Beyond direct condensation, innovative synthetic pathways have been developed that offer alternative and often milder routes to N,N-disubstituted amides. These methods leverage organometallic reagents, photoredox catalysis, and multi-component reactions to construct the amide bond.

Organometallic Reagent-Mediated Amidation (e.g., Carbamoyllithium Chemistry)

While organometallic reagents are often associated with the addition to carbonyls, specific reagents can be tailored for amidation. Carbamoyllithium reagents, for instance, can serve as carbamoyl (B1232498) anion synthons for the synthesis of amides. Although less common for the direct synthesis of N,N-disubstituted amides from scratch, they can be involved in reactions with electrophiles to generate the amide functionality. The direct synthesis of this compound via this route is not extensively documented, but the principle of using a pre-formed carbamoyl nucleophile represents a valid synthetic strategy.

Photoredox Catalysis in Amide Synthesis (e.g., Hydroacylation Strategies)

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. nih.govnih.gov In the context of amide synthesis, photoredox catalysis can be employed in hydroacylation strategies, where an aldehyde C-H bond is added across a C=C or C=N double bond. While direct hydroacylation to form this compound from 4-phenylbutanal (B95494) and a suitable nitrogen source is a plausible but less explored route, related photoredox-mediated amide syntheses have been reported.

For instance, iridium-catalyzed aerobic protocols have been developed for the synthesis of amides from tertiary amines and carboxylic acids via C-N bond cleavage. nih.govnih.gov This process involves the α-C-H oxidation of the tertiary amine, followed by hydrolysis to a secondary amine, which then reacts with an activated carboxylic acid intermediate to form the amide. nih.gov

| Catalysis Type | Catalyst System | Reactants | Key Features |

| Photoredox | Iridium photocatalyst | Tertiary amines, Carboxylic acids | Visible-light promoted, aerobic conditions, proceeds via C-N bond cleavage. nih.govnih.gov |

Multi-component Reaction Architectures for N-substituted Butanamide Analogues

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substructures from each of the starting materials. pulsus.comnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that are widely used for the synthesis of amide-containing compounds. pulsus.comwikipedia.org

Ugi Four-Component Reaction (Ugi-4CR):

The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. pulsus.comnih.gov To synthesize an N-substituted butanamide analogue, one could envision a reaction between an appropriate aldehyde, a primary amine, a butanoic acid derivative, and an isocyanide. The inherent versatility of the Ugi reaction allows for the rapid generation of libraries of structurally diverse amides. nih.gov

Passerini Three-Component Reaction (P-3CR):

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govnih.gov While the direct product is not a simple N-substituted butanamide, the Passerini adduct can be a precursor to such compounds through subsequent chemical transformations.

| Reaction | Components | Product Type |

| Ugi-4CR | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide pulsus.com |

| Passerini-3CR | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide wikipedia.org |

These innovative synthetic pathways, along with optimized direct amidation strategies, provide a versatile toolkit for the synthesis of this compound and its analogues, enabling chemists to choose the most suitable method based on substrate availability, desired purity, and reaction conditions.

Principles of Green Chemistry in this compound Synthesis

The synthesis of this compound, like many chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry. This paradigm shift encourages the development of synthetic routes that are not only efficient but also environmentally benign. The core principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, leading to safer, more sustainable, and cost-effective chemical production.

Eco-friendly Solvent Selection and Reaction Media Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and are a primary source of waste. nih.gov Traditional amide synthesis frequently employs hazardous organic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgrsc.org These solvents are associated with significant health and environmental concerns, prompting a concerted effort to identify and utilize greener alternatives. rsc.orgrsc.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. jetir.org Recent advancements have demonstrated the feasibility of amide bond formation in aqueous media, often facilitated by micellar catalysis to overcome the poor solubility of non-polar reactants. nsf.govescholarship.org Biomass-derived solvents are another promising class of eco-friendly alternatives. bohrium.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corncobs, and cyclopentyl methyl ether (CPME) have been successfully used in amide synthesis, offering a reduced environmental footprint compared to their petrochemical-based counterparts. bohrium.comnih.govsigmaaldrich.com Other innovative and greener solvent options include ionic liquids, deep eutectic solvents (DESs), and supercritical fluids like carbon dioxide, which can offer unique reactivity and easier product separation. nih.govjetir.orgbohrium.com

The optimization of reaction media extends beyond simply replacing a hazardous solvent. Techniques such as solvent-free synthesis, where the reaction is conducted in the absence of any solvent, represent an ideal green chemistry approach, although they are not always practical. bohrium.comresearchgate.net The use of binary mixtures of green solvents can also be a strategic approach to fine-tune solvent properties for optimal reaction performance while maintaining a favorable environmental profile. bohrium.com

Comparison of Solvents for Amide Synthesis

| Solvent Class | Examples | Green Chemistry Advantages | Potential Limitations |

|---|---|---|---|

| Conventional Solvents | DMF, NMP, DCM | Well-established, effective for a wide range of reactions. | Toxic, environmentally persistent, derived from petrochemicals. rsc.orgrsc.org |

| Aqueous Media | Water | Non-toxic, abundant, non-flammable, safe. jetir.org | Poor solubility for many organic substrates, may require surfactants or co-solvents. nsf.gov |

| Biomass-Derived Solvents | 2-MeTHF, CPME, Cyrene, p-Cymene | Renewable feedstock, often biodegradable, lower toxicity. rsc.orgbohrium.com | May have different solvency properties requiring process optimization. |

| Neoteric Solvents | Ionic Liquids, Deep Eutectic Solvents, Supercritical CO2 | Tunable properties, potential for high selectivity and easy separation. jetir.orgbohrium.com | Higher cost, potential toxicity of some ionic liquids, requires specialized equipment for supercritical fluids. |

Atom Economy and Process Mass Intensity Considerations in Amide Production

Atom economy and Process Mass Intensity (PMI) are key metrics used to evaluate the efficiency and environmental impact of a chemical process. syrris.comnih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

Traditional methods for synthesizing amides often have poor atom economy. ucl.ac.uk For instance, the use of stoichiometric coupling reagents like carbodiimides or activating agents such as thionyl chloride generates significant amounts of waste byproducts that are not part of the final amide product. ucl.ac.ukcatalyticamidation.info

Process Mass Intensity (PMI) provides a more holistic view of the process efficiency by calculating the ratio of the total mass of all materials used (raw materials, reagents, solvents, and process water) to the mass of the final product. syrris.comacs.orgacsgcipr.org The pharmaceutical industry, a major producer of complex molecules like amides, has historically had very high PMIs, often ranging from 25 to over 100, indicating that a large amount of waste is generated for every kilogram of product. syrris.compharmtech.com

Green Chemistry Metrics in Amide Synthesis

| Metric | Definition | Goal in Green Synthesis | Implication for this compound Synthesis |

|---|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%. | Maximize the incorporation of reactant atoms into the final product, approaching 100%. nih.gov | Prioritize reaction pathways that minimize the formation of byproducts. Direct amidation of a carboxylic acid and an amine is highly atom-economical. catalyticamidation.info |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product. acs.orgacsgcipr.org | Minimize the total mass of materials used, thereby reducing waste. | Optimize the entire process to reduce solvent usage, excess reagents, and complex purification steps. |

| E-Factor | Total waste (kg) / Product (kg). nih.gov | Minimize the amount of waste generated per unit of product. | A lower E-factor signifies a more environmentally friendly process with less waste to manage. |

Efforts to improve the atom economy and reduce the PMI in the synthesis of this compound focus on developing catalytic methods that avoid the use of stoichiometric activating agents. ucl.ac.ukcatalyticamidation.info Direct catalytic amidation, where a carboxylic acid and an amine react to form an amide with the only byproduct being water, is a highly atom-economical approach. catalyticamidation.infomdpi.com

Development of Sustainable Catalytic Methods for Amide Synthesis

The development of efficient and sustainable catalytic methods for amide bond formation is a primary focus of green chemistry research. sigmaaldrich.com Catalytic approaches are inherently more sustainable than stoichiometric methods because a small amount of catalyst can facilitate a large number of transformations, reducing waste and often allowing for milder reaction conditions. catalyticamidation.info

Several classes of catalysts have been investigated for direct amidation reactions. Boric acid and its derivatives have emerged as inexpensive, readily available, and environmentally benign catalysts for the formation of amides from carboxylic acids and amines. orgsyn.orgsciepub.comresearchgate.net The proposed mechanism involves the formation of a mixed anhydride (B1165640) intermediate which is more reactive towards the amine. sciepub.com

Transition metal catalysts, particularly those based on ruthenium, have been shown to catalyze the dehydrogenative coupling of alcohols and amines to produce amides, with hydrogen gas as the only byproduct. sigmaaldrich.com While this is an elegant approach, the use of precious metals can be a drawback. More recently, research has focused on developing catalysts based on more abundant and less toxic metals.

Enzymatic catalysis offers a highly sustainable and selective method for amide synthesis. nih.govresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the amidation of carboxylic acids and amines in green solvents. nih.gov These biocatalytic methods operate under mild conditions, often at room temperature, and can exhibit high chemo- and regioselectivity, reducing the need for protecting groups and simplifying purification. researchgate.net

The ongoing development of novel catalytic systems, including nanocatalysts and photocatalysts, holds further promise for advancing the sustainable synthesis of this compound and other amides. scrivenerpublishing.comnih.gov The ideal catalytic method would be highly efficient, operate under mild, solvent-free conditions, utilize a recyclable catalyst derived from abundant materials, and generate minimal waste.

Elucidation of Reaction Mechanisms and Kinetic Profiles in N,n Dibutyl 4 Phenylbutanamide Synthesis

Detailed Mechanistic Investigations of Amidation Reactions

The formation of N,N-Dibutyl-4-phenylbutanamide from 4-phenylbutanoic acid and dibutylamine (B89481) is a classic example of an amidation reaction, which typically proceeds through a nucleophilic acyl substitution pathway.

Nucleophilic Acyl Substitution Pathways (e.g., AAC2 Mechanism)

The direct amidation of a carboxylic acid with an amine is a thermodynamically controlled process that requires elevated temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. To facilitate the reaction under milder conditions, the carboxylic acid is often activated. Common methods include conversion to a more reactive derivative such as an acyl chloride, acid anhydride (B1165640), or ester.

Regardless of the specific activating agent used, the fundamental mechanism for the formation of the amide bond is a nucleophilic acyl substitution. In the context of acid-catalyzed esterification and related reactions, the AAC2 (Addition-Elimination, Acid-catalyzed, Bimolecular) mechanism is a well-established pathway. A similar mechanistic framework can be applied to the amidation reaction.

The generally accepted mechanism for nucleophilic acyl substitution involves a two-stage addition-elimination process .

Nucleophilic Addition: The nitrogen atom of dibutylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated 4-phenylbutanoic acid derivative. This leads to the formation of a tetrahedral intermediate where the carbonyl carbon changes hybridization from sp² to sp³.

Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the leaving group. In the case of an acyl chloride, the leaving group is a chloride ion. For an acid anhydride, it is a carboxylate ion.

Under acidic conditions, the carbonyl oxygen of the carboxylic acid or its derivative is protonated, which increases the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack.

Role of Hydrogen Bonding in Transition State Stabilization

Hydrogen bonding can play a significant role in stabilizing the transition state of amidation reactions. In the formation of this compound, the amine reactant (dibutylamine) has N-H bonds that can participate in hydrogen bonding.

During the nucleophilic attack of the amine on the carbonyl carbon, a tetrahedral intermediate is formed. The transition state leading to this intermediate can be stabilized by hydrogen bonds. For instance, a protic solvent or a catalyst with hydrogen bond donating capabilities can form a hydrogen bond with the carbonyl oxygen of the 4-phenylbutanoic acid derivative. This interaction polarizes the C=O bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Furthermore, the amine itself can participate in hydrogen bonding. The hydrogen atom on the nitrogen of dibutylamine can interact with a suitable acceptor, which can influence its nucleophilicity and the stability of the transition state. Computational studies on similar systems have shown that hydrogen bonding can significantly lower the activation energy of the reaction by stabilizing the charge separation that develops in the transition state.

Quantitative Kinetic Studies of N-substituted Butanamide Formation

Quantitative kinetic studies are essential for understanding the factors that control the rate of formation of this compound and for optimizing reaction conditions.

Determination of Reaction Orders and Rate Constants

The rate of a chemical reaction is described by a rate law, which expresses the relationship between the rate of reaction and the concentrations of the reactants. For the amidation of 4-phenylbutanoic acid, the reaction rate is expected to depend on the concentrations of both the carboxylic acid derivative and dibutylamine.

A study on the thermal amidation of 4-phenylbutyric acid with two different amines in refluxing toluene (B28343) found that the reaction rate displayed a first-order dependence on the concentration of 4-phenylbutyric acid researchgate.net. This first-order dependence is consistent with a mechanism involving the formation of a reactive acyl intermediate, such as a carboxylic anhydride, which then undergoes rapid aminolysis researchgate.net.

Rate = k[4-phenylbutanoic acid]^m[dibutylamine]^n

where:

k is the rate constant

m and n are the reaction orders with respect to 4-phenylbutanoic acid and dibutylamine, respectively.

Based on the study of the thermal amidation of 4-phenylbutyric acid, it is plausible that the reaction order with respect to the carboxylic acid (m) is 1 researchgate.net. The reaction order with respect to the amine (n) would need to be determined experimentally for the specific reaction with dibutylamine.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [4-Phenylbutanoic Acid] (mol/L) | [Dibutylamine] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This is a hypothetical data table to illustrate how reaction orders would be determined. Actual experimental data is required to determine the precise rate law and rate constant.

Analysis of Solvent Effects on Reaction Kinetics and Selectivity

For the synthesis of this compound, the polarity of the solvent is a key consideration.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can accelerate nucleophilic substitution reactions. They are effective at solvating cations, leaving the nucleophile (dibutylamine) relatively "naked" and more reactive.

Nonpolar Solvents: Nonpolar solvents like toluene or hexane are often used in direct amidation reactions at high temperatures, where water is removed azeotropically to drive the equilibrium towards the product.

Protic Solvents: Protic solvents like alcohols can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction. However, they can also stabilize the transition state through hydrogen bonding with the carbonyl oxygen.

The effect of the solvent on the rate constant (k) can be substantial. For a reaction proceeding through a polar transition state, a more polar solvent will generally lead to a faster reaction rate due to better stabilization of the transition state.

Catalytic Reaction Mechanisms in Butanamide Formation

To overcome the high activation energy of direct amidation, various catalysts have been developed. These catalysts function by activating the carboxylic acid, making it more susceptible to nucleophilic attack.

Common catalytic systems for amidation include:

Brønsted Acids: Strong acids can protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Lewis Acids: Lewis acids, such as compounds of boron, titanium, and zirconium, can coordinate to the carbonyl oxygen, thereby activating the carboxylic acid. For example, boric acid has been shown to be an effective catalyst for direct amidation reactions. The proposed mechanism involves the reaction of boric acid with the carboxylic acid to generate an intermediate acylation agent. Group (IV) metal catalysts, such as those based on titanium and zirconium, have also been successfully employed for direct amidation under mild conditions researchgate.net.

Coupling Reagents: Reagents like carbodiimides (e.g., DCC, EDC) are commonly used to facilitate amide bond formation. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

The catalytic cycle for a Lewis acid-catalyzed amidation of 4-phenylbutanoic acid would generally involve:

Coordination of the Lewis acid to the carbonyl oxygen of 4-phenylbutanoic acid.

Nucleophilic attack by dibutylamine on the activated carbonyl carbon to form a tetrahedral intermediate.

Collapse of the intermediate to form the amide product and release the catalyst.

Strategic Derivatization and Functionalization of N,n Dibutyl 4 Phenylbutanamide

Chemo- and Regioselective Modifications of the Butanamide Scaffold

The butanamide scaffold of N,N-Dibutyl-4-phenylbutanamide contains two primary regions for selective modification: the aromatic phenyl ring and the aliphatic butanamide chain. The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve desired chemo- and regioselectivity.

Aromatic Ring Functionalization:

The phenyl group is a key site for introducing new functional groups that can dramatically alter the molecule's properties. Electrophilic aromatic substitution reactions are a primary method for this purpose. The alkyl chain on the phenyl ring is an ortho-, para-directing group, which guides the position of incoming electrophiles.

| Reaction | Reagents | Potential Products | Selectivity |

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives | Regioselective |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho- and para-bromo/chloro derivatives | Regioselective |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho- and para-acylated derivatives | Regioselective |

| Sulfonation | Fuming H₂SO₄ | Ortho- and para-sulfonic acid derivatives | Regioselective |

These initial modifications open the door to a wide array of subsequent transformations. For instance, a nitro group can be reduced to an amine, which can then be diazotized to introduce a variety of other functionalities. Similarly, a halogen can serve as a handle for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Aliphatic Chain and Amide Modifications:

The butanamide portion of the molecule also offers avenues for functionalization, although these are generally more challenging to achieve with high selectivity. The α-carbon to the amide carbonyl is a potential site for deprotonation and subsequent alkylation, though this requires a strong base and careful control to avoid side reactions. The amide bond itself is relatively stable, but it can be reduced to an amine using powerful reducing agents like lithium aluminum hydride.

Introduction of Chiral Centers and Stereoselective Derivatization Strategies

The parent molecule, this compound, is achiral. The introduction of chirality is a critical step in the synthesis of many biologically active molecules and advanced materials. Stereoselective reactions can be employed to create one or more chiral centers with a high degree of control over the spatial arrangement of atoms.

Strategies for Introducing Chirality:

One common approach is the use of chiral catalysts or reagents to influence the stereochemical outcome of a reaction. For example, asymmetric hydrogenation of a double bond introduced into the butanamide chain could generate a chiral center. Another strategy involves the use of chiral auxiliaries, which are chiral groups temporarily attached to the molecule to direct a subsequent reaction before being cleaved.

Recent advances in catalysis have provided powerful tools for stereoselective synthesis. For instance, cinchona alkaloid-derived squaramide catalysts have been used for the enantioselective synthesis of chiral chalcone (B49325) derivatives, demonstrating the potential for creating specific stereoisomers. mdpi.com While not directly applied to this compound, these methodologies highlight the possibilities for creating chiral derivatives from similar precursors.

| Strategy | Example Reaction | Potential Chiral Product |

| Asymmetric Catalysis | Catalytic asymmetric hydrogenation of an unsaturated derivative | Enantiomerically enriched saturated butanamide |

| Chiral Auxiliary | Attachment of an Evans oxazolidinone auxiliary, followed by diastereoselective alkylation | Diastereomerically pure functionalized butanamide |

| Biocatalysis | Enzymatic resolution or desymmetrization | Enantiopure alcohol or amine derivative |

The development of stereoselective methods is a cornerstone of modern organic synthesis, and the principles can be hypothetically extended to the derivatization of the this compound scaffold.

Exploration of this compound as a Precursor for Advanced Organic Building Blocks

By applying the chemo-, regio-, and stereoselective modifications discussed above, this compound can serve as a versatile starting material for the synthesis of more complex and valuable molecules. These "advanced organic building blocks" can be utilized in the construction of pharmaceuticals, agrochemicals, and materials with novel properties.

Potential Advanced Building Blocks:

Chiral Amines and Alcohols: Reduction of a stereochemically defined amide derivative could yield chiral amines. Similarly, functionalization of the butanamide chain could lead to the synthesis of chiral alcohols. Such compounds are highly sought after in medicinal chemistry.

Functionalized Heterocycles: Introduction of appropriate functional groups on both the phenyl ring and the butanamide chain could facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic structures. Heterocycles are a common motif in a vast number of bioactive compounds.

Polyfunctional Scaffolds: A sequence of derivatization reactions could lead to a molecule with multiple, orthogonally reactive functional groups. These polyfunctional scaffolds are valuable in combinatorial chemistry and the development of molecular probes. A patent for N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide in cancer treatment highlights the complexity and utility of such highly functionalized molecules. nih.gov

The transformation of a relatively simple starting material like this compound into these advanced building blocks relies on the strategic application of modern synthetic methodologies. The ability to control the placement of functional groups and the stereochemistry of newly formed chiral centers is paramount to achieving these synthetic goals.

Computational and Theoretical Chemistry Insights into N,n Dibutyl 4 Phenylbutanamide

Application of Quantum Chemical Methods (e.g., Density Functional Theory, Ab Initio)

Quantum chemical methods are fundamental to modern computational chemistry, offering insights into the behavior of molecules based on the principles of quantum mechanics. For a molecule like N,N-Dibutyl-4-phenylbutanamide, methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to determine its optimized geometry, electronic properties, and vibrational frequencies. ijcce.ac.irajrconline.org

DFT, particularly with hybrid functionals like B3LYP, has become a standard approach due to its balance of computational cost and accuracy. researchgate.net These calculations are typically performed with a basis set, such as 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. ijcce.ac.irfigshare.com Such methods are used to find the minimum energy structure of the molecule, corresponding to its most stable geometric arrangement in the gas phase. ajrconline.org Ab initio methods, while often more computationally intensive, provide highly accurate results by solving the electronic Schrödinger equation without empirical parameters.

The electronic structure of this compound dictates its fundamental chemical properties. An analysis of the electronic distribution, molecular orbitals, and bonding characteristics can be achieved using quantum chemical calculations. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, electron delocalization, and the nature of chemical bonds within the molecule. mdpi.com

For this compound, NBO analysis would reveal the charge distribution across the phenyl ring, the aliphatic chain, and the crucial amide functional group. It would quantify the delocalization of the nitrogen lone pair into the carbonyl (C=O) group, a characteristic feature of amides that imparts partial double-bond character to the C-N bond and influences the molecule's reactivity and geometry. The analysis also provides insights into hyperconjugative interactions that contribute to molecular stability. semanticscholar.org The molecular electrostatic potential (MEP) map is another tool used to visualize the charge distribution and identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack. semanticscholar.org

| Atom/Group | Parameter | Description |

|---|---|---|

| Amide Nitrogen (N) | Natural Atomic Charge | Indicates the partial negative charge on the nitrogen atom due to its electronegativity and lone pair. |

| Carbonyl Carbon (C=O) | Natural Atomic Charge | Shows a partial positive charge, making it a potential site for nucleophilic attack. |

| Carbonyl Oxygen (C=O) | Natural Atomic Charge | Reveals a significant partial negative charge, indicating its role as a hydrogen bond acceptor. |

| Phenyl Ring | π-electron Delocalization | Quantifies the delocalization of electrons across the aromatic system. |

| C-N Amide Bond | Bond Order | Confirms the partial double-bond character resulting from nitrogen lone pair delocalization. |

The flexibility of the two n-butyl groups and the phenylbutane chain in this compound gives rise to a complex conformational landscape. A conformational analysis aims to identify the various stable three-dimensional arrangements (conformers) of the molecule and determine their relative energies. mdpi.com

Computational methods can systematically explore this landscape by rotating the molecule around its single bonds (dihedral angles) and calculating the potential energy at each step. youtube.com This process generates a potential energy surface (PES), where the minima correspond to stable or metastable conformers. ajrconline.org The results can be visualized in a potential energy diagram, which plots the energy as a function of bond rotation. youtube.com For this compound, key rotations would include those around the C-N bonds of the amide and the C-C bonds of the alkyl chains. The analysis would likely show that extended, staggered conformations of the butyl chains are energetically favored to minimize steric hindrance. scispace.com

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Global Minimum (Extended Chains) | Anti (~180°) | 0.00 | High |

| Gauche Conformer (Folded Chain) | Gauche (~60°) | ~3-5 | Moderate |

| Eclipsed Conformer (Transition State) | Syn (~0°) | >15 | Negligible |

Modeling Reaction Pathways and Transition State Geometries

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway from reactants to products. nih.gov This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. nih.gov

Advanced Solvation Models in Computational Amide Chemistry

Many chemical processes occur in solution, where the solvent can have a profound impact on molecular properties and reactivity. Advanced solvation models are used to simulate these effects computationally. For a polar molecule like this compound, interactions with a solvent can alter its conformational preferences and reaction energy barriers.

There are two primary approaches to modeling solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. scielo.org.mx This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation. This provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally demanding.

For amides, the choice of solvent model is critical for accurately predicting properties like the rotational barrier of the C-N bond and the energetics of reactions like hydrolysis, where the solvent can play a direct role in the mechanism. nih.gov

Prediction of Spectroscopic Properties and Reactivity Parameters

Quantum chemical methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to validate the computational model. researchgate.net By calculating the harmonic vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. figshare.com Similarly, nuclear magnetic shielding tensors can be calculated to predict NMR chemical shifts (¹H and ¹³C). researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions. figshare.com

Furthermore, DFT calculations provide valuable insights into the chemical reactivity of a molecule through global reactivity descriptors. These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx A low HOMO-LUMO energy gap generally implies higher chemical reactivity. Other descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, can be calculated to quantify the molecule's tendency to donate or accept electrons. scielo.org.mxdntb.gov.ua

| Parameter | Formula | Predicted Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | - | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | Quantifies the ability of the molecule to accept electrons. |

Advanced Spectroscopic Characterization and Analytical Methodologies for N,n Dibutyl 4 Phenylbutanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N,N-Dibutyl-4-phenylbutanamide. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl group are expected in the downfield region, typically between δ 7.1 and 7.3 ppm. These protons would likely appear as a multiplet due to complex spin-spin coupling. The aliphatic protons exhibit signals at higher field (upfield). The two methylene (B1212753) groups of the phenylbutanamide backbone (α and β to the carbonyl) would resonate at approximately δ 2.2-2.6 ppm and δ 1.9-2.2 ppm, respectively. The N-butyl groups introduce further complexity, with the methylene protons adjacent to the nitrogen atom (N-CH₂) appearing around δ 3.2-3.4 ppm due to the deshielding effect of the nitrogen. The other methylene groups and the terminal methyl groups of the butyl chains would produce signals in the δ 0.9-1.6 ppm range.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide is typically observed in the δ 170-175 ppm region. The aromatic carbons of the phenyl ring would generate signals between δ 125 and 142 ppm. The aliphatic carbons of the butanamide and butyl chains would appear in the upfield region of the spectrum (δ 13-50 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the precise assignment of each carbon signal.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. A COSY spectrum would reveal correlations between adjacent protons, confirming the sequence of methylene groups in the butanamide and butyl chains. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Ar-H | 7.1 - 7.3 | Multiplet | Phenyl ring protons |

| N-CH₂ | 3.2 - 3.4 | Triplet | Methylene adjacent to N |

| Ph-CH₂ | 2.5 - 2.8 | Triplet | Methylene adjacent to phenyl |

| C(O)-CH₂ | 2.2 - 2.5 | Triplet | Methylene adjacent to carbonyl |

| CH₂ | 1.9 - 2.2 | Multiplet | Phenylbutane chain |

| CH₂ | 1.3 - 1.6 | Multiplet | Butyl chain |

| CH₂ | 1.1 - 1.4 | Multiplet | Butyl chain |

| CH₃ | 0.8 - 1.0 | Triplet | Terminal methyl |

Predicted ¹H NMR data for this compound.

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 172 - 174 | Amide carbonyl |

| Ar-C (quaternary) | 140 - 142 | Phenyl ring |

| Ar-CH | 125 - 129 | Phenyl ring |

| N-CH₂ | 45 - 50 | Methylene adjacent to N |

| Ph-CH₂ | 35 - 38 | Methylene adjacent to phenyl |

| C(O)-CH₂ | 33 - 36 | Methylene adjacent to carbonyl |

| CH₂ | 28 - 32 | Butyl/Butanamide chain |

| CH₂ | 19 - 22 | Butyl chain |

| CH₃ | 13 - 15 | Terminal methyl |

Predicted ¹³C NMR data for this compound.

Mass Spectrometry (MS) Techniques for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, both electron ionization (EI) and soft ionization techniques like electrospray ionization (ESI) can provide valuable information.

Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. A key fragmentation pathway for amides is the α-cleavage adjacent to the carbonyl group, specifically the cleavage of the N-CO bond. unl.ptresearchgate.net This would result in the formation of a stable acylium ion. For aromatic amides, a resonance-stabilized benzoyl-type cation is often a prominent peak. nih.govyoutube.com

Another common fragmentation pathway in aliphatic amides is the McLafferty rearrangement, which can occur if a γ-hydrogen is available. nih.govaip.org In the case of this compound, this rearrangement could occur within the butyl groups attached to the nitrogen. The fragmentation of the butyl chains themselves through loss of alkyl radicals is also expected.

ESI-MS, a soft ionization technique, typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, allowing for the clear determination of the molecular weight. unl.pt Tandem mass spectrometry (MS/MS) can then be employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural insights similar to those from EI-MS but with more control over the fragmentation process.

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Proposed Fragmentation Pathway |

| 275 | [C₁₈H₂₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 232 | [M - C₃H₇]⁺ | Loss of a propyl radical from a butyl chain |

| 218 | [M - C₄H₉]⁺ | Loss of a butyl radical from a butyl chain |

| 174 | [C₁₀H₁₂NO]⁺ | Cleavage of the N-butyl bond |

| 148 | [C₁₀H₁₂O]⁺ | Acylium ion from N-CO cleavage |

| 128 | [C₄H₁₀N=C=O]⁺ | Fragment from cleavage of the phenylbutane chain |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the phenylbutane chain |

| 57 | [C₄H₉]⁺ | Butyl cation |

Predicted key fragments in the EI mass spectrum of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov These techniques are highly complementary and essential for characterizing this compound.

The FT-IR spectrum of this compound is dominated by the strong absorption band of the amide carbonyl (C=O) stretching vibration, known as the Amide I band. nih.govnih.gov For tertiary amides, this band typically appears in the range of 1630-1680 cm⁻¹. spectroscopyonline.com The exact position is influenced by factors like conjugation and hydrogen bonding, though the latter is absent in tertiary amides. Another key feature is the C-N stretching vibration, which appears in the 1400-1000 cm⁻¹ region.

The aromatic phenyl group gives rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear as a series of peaks in the 1600-1450 cm⁻¹ region. The aliphatic butyl and butanamide chains will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. ucla.edu

Raman spectroscopy provides complementary information. pitt.edu While the C=O stretch is also visible in Raman spectra, non-polar bonds often give stronger signals. Therefore, the aromatic C=C ring stretching and the aliphatic C-C and C-H vibrations are typically well-defined. The symmetric vibrations of the phenyl ring are particularly Raman active. acs.org

Both FT-IR and Raman spectroscopy can be used for reaction monitoring, for instance, during the synthesis of this compound from 4-phenylbutanoic acid and dibutylamine (B89481). The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the strong Amide I band would indicate the progress of the amidation reaction. acs.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Assignment |

| Aromatic C-H Stretch | 3030 - 3100 | FT-IR, Raman | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman | Butyl & Butanamide Chains |

| Amide I (C=O Stretch) | 1630 - 1680 | FT-IR (Strong), Raman (Moderate) | Tertiary Amide |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman (Strong) | Phenyl Ring |

| Aliphatic C-H Bend | 1375 & 1465 | FT-IR | Methyl & Methylene Scissoring |

| C-N Stretch | 1200 - 1300 | FT-IR | Amide C-N Bond |

Characteristic vibrational frequencies for this compound.

Integration of Chemometrics with Spectroscopic Data for Quantitative and Qualitative Analysis

In studies involving multiple samples, such as reaction monitoring, quality control, or analysis of derivatives, the large datasets generated by spectroscopic techniques can be effectively analyzed using chemometrics. frontiersin.orgleidenuniv.nl Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. nih.gov

For a series of N-substituted butanamide derivatives, techniques like Principal Component Analysis (PCA) can be applied to their NMR or FT-IR spectra. jeol.com PCA is an exploratory data analysis tool that reduces the dimensionality of the data, allowing for the visualization of sample groupings, trends, or outliers based on their spectral differences. universiteitleiden.nl For example, PCA could differentiate derivatives based on the nature of their N-substituents or modifications to the aromatic ring.

For quantitative analysis, regression methods such as Partial Least Squares (PLS) are powerful. researchgate.net By correlating spectroscopic data (e.g., FT-IR spectra) with known concentrations of this compound in a mixture, a PLS model can be built. This model can then be used to predict the concentration of the compound in new, unknown samples rapidly and non-destructively. This approach is highly valuable in process analytical technology (PAT) for monitoring reaction kinetics or ensuring product quality. tsijournals.com The combination of spectroscopy and chemometrics provides a robust framework for both qualitative and quantitative analysis in research and industrial settings. researchgate.net

Future Research Directions and Potential Applications in Advanced Chemical Synthesis

N,N-Dibutyl-4-phenylbutanamide as a Key Intermediate in Complex Organic Molecule Synthesis

The 4-phenylbutanamide (B72729) scaffold is a valuable building block in the synthesis of more complex, biologically active molecules. The future utility of this compound lies in its potential as a versatile intermediate. The tertiary amide group offers a site for further chemical modification, while the phenylbutane chain provides a robust carbon framework.

Reductive functionalization of tertiary amides is a powerful strategy for creating highly functionalized amines. nih.govfrontiersin.org For instance, iridium-catalyzed reduction of the amide carbonyl group in a molecule like this compound could generate an enamine or iminium ion intermediate. This intermediate can then react with various nucleophiles, enabling the construction of complex nitrogen-containing heterocyclic systems, such as pyrrolidines and piperidines, which are common motifs in natural products and pharmaceuticals. nih.gov A dual catalysis system, for example using iridium and copper, could facilitate the reductive alkynylation of the amide, introducing a propargylic amine moiety that can undergo further transformations like cyclization. nih.gov This positions this compound as a potential precursor for synthesizing intricate alkaloids and other bioactive compounds. nih.gov

Innovations in Sustainable Amide Production through Green Chemistry Principles

Traditional methods for amide synthesis often rely on stoichiometric coupling reagents (like carbodiimides) or the conversion of carboxylic acids to highly reactive derivatives such as acyl chlorides, which generate significant chemical waste and often require harsh conditions. themjalab.comnih.govsemanticscholar.org The production of this compound is an ideal candidate for the application of green chemistry principles to mitigate these issues.

Emerging sustainable methods focus on catalytic, atom-economical processes under mild conditions. Key areas of innovation include:

Enzymatic Catalysis : Biocatalysts, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have proven effective in forming amide bonds from free carboxylic acids and amines in greener solvents like cyclopentyl methyl ether. mdpi.comnih.gov These enzymatic reactions are highly selective, operate under mild conditions, and generate minimal waste, offering a sustainable route to N,N-disubstituted amides. mdpi.comrsc.orgrsc.org

Photocatalysis : Visible-light-mediated synthesis is a rapidly advancing field that allows for amide formation under ecologically benign conditions. rsc.org Using organic dyes or metal complexes as photocatalysts, aldehydes or even alcohols can be coupled with amines to form amides, often using air as the oxidant. acs.orgnih.gov This avoids the need for pre-activation of the carboxylic acid and reduces reliance on hazardous reagents. rsc.org

Solvent-Free Synthesis : The direct heating of a carboxylic acid with an amine source (like urea) in the presence of a simple, green catalyst such as boric acid represents another sustainable pathway. semanticscholar.orgresearchgate.net This solvent-free approach is efficient, rapid, and adheres closely to the principles of green chemistry by eliminating solvent waste. semanticscholar.org

| Method | Key Reagents/Catalyst | Conditions | Advantages | Disadvantages/Waste |

|---|---|---|---|---|

| Traditional (Coupling Agents) | DCC, EDC, HATU | Organic Solvents | Well-established, versatile | Poor atom economy, stoichiometric waste (e.g., urea (B33335) byproducts) themjalab.comnih.gov |

| Traditional (Acyl Halides) | Thionyl chloride, Oxalyl chloride | Anhydrous, often requires base | High reactivity | Generates corrosive HCl, uses hazardous reagents semanticscholar.org |

| Enzymatic Synthesis | Lipases (e.g., CALB) | Aqueous or green solvents, mild temp. | High selectivity, biodegradable catalyst, minimal waste mdpi.comnih.gov | Enzyme stability, substrate scope limitations |

| Photocatalysis | Ru(bpy)3Cl2, Eosin Y, FeCl3 | Visible light, room temp. | Uses light as energy source, mild conditions, can use air as oxidant nih.govacs.org | Requires specialized equipment, catalyst separation |

| Solvent-Free (Boric Acid) | Boric Acid | Direct heating, no solvent | High atom economy, no solvent waste, simple procedure semanticscholar.org | Requires thermal stability of reactants |

Exploring the Role of this compound in Emerging Synthetic Methodologies

Beyond established green chemistry, the synthesis and application of this compound can be advanced through novel synthetic technologies that offer greater efficiency and control. durham.ac.uk

Reductive Amination and Amidation: Reductive amination is a powerful one-pot reaction that converts a carbonyl group and an amine into a more complex amine, and its principles are being extended to novel amidation strategies. wikipedia.org For example, photo-mediated reductive amidation allows for the direct coupling of aldehydes with nitroarenes, bypassing the need to pre-reduce the nitro group to an amine. nih.gov This approach tolerates a wide range of functional groups that are often sensitive in conventional amide coupling reactions. nih.gov Similarly, manganese-mediated reductive amidation can couple esters with nitroarenes, providing a direct route to amides from different starting materials. nsf.gov These methods could be adapted for the synthesis of this compound or its derivatives with high functional group tolerance.

| Reaction Type | Tolerated Functional Group | Advantage | Reference |

|---|---|---|---|

| Photo-mediated Reductive Amidation | Free Alcohols (-OH) | Avoids protection-deprotection steps | nih.gov |

| Photo-mediated Reductive Amidation | Aldehydes (-CHO) | Tolerates groups sensitive to free amines | nih.gov |

| Silane-Mediated Direct Amidation | Ketones (C=O) | Broad compatibility with carbonyls | themjalab.com |

| Silane-Mediated Direct Amidation | Esters (-COOR) | Selective for carboxylic acid over ester | themjalab.com |

| Silane-Mediated Direct Amidation | Nitriles (-CN) | Chemoselective amidation is possible | themjalab.com |

Flow Chemistry and Continuous Processing: Continuous-flow processing offers significant advantages for reaction optimization, safety, and scalability. uconn.edu The synthesis of this compound could be optimized using a flow reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technology is particularly well-suited for photocatalytic reactions, ensuring uniform light irradiation, and for reactions involving hazardous intermediates, as they are generated and consumed in small volumes continuously.

Controllable and Divergent Synthesis: Future research may also explore divergent synthesis pathways where, from a common precursor related to this compound, different molecular scaffolds can be produced by subtly changing reaction conditions such as the catalyst, ligand, or solvent. nih.gov This strategy maximizes molecular diversity from a single starting material, accelerating the discovery of new chemical entities for various applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.